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Compound of Interest

Compound Name: ATUX-8385

Cat. No.: B15578060

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the preclinical pharmacokinetic
properties of ATUX-8385, a novel small molecule activator of Protein Phosphatase 2A (PP2A).
The included data and protocols are intended to support further research and development of

this compound for therapeutic applications, particularly in oncology.

Introduction

ATUX-8385 is a tricyclic sulfonamide compound identified as a potent activator of the tumor
suppressor protein PP2A.[1][2] In various cancers, including neuroblastoma and
hepatoblastoma, the downregulation of PP2A activity contributes to tumor progression.[1][2][3]
[4] ATUX-8385 functions by reactivating PP2A, leading to the dephosphorylation of key
oncogenic proteins, such as MYCN, thereby decreasing tumor cell viability, proliferation, and
motility.[1][5] Understanding the pharmacokinetic profile of ATUX-8385 is critical for designing
effective preclinical and clinical studies.

Mechanism of Action: PP2A Activation Pathway

ATUX-8385 exerts its therapeutic effects by modulating the PP2A signaling pathway. It binds to
the PP2A scaffold subunit (PR65), stabilizing the complex and enhancing its phosphatase
activity.[6][7][8] This enhanced activity counteracts the effects of endogenous PP2A inhibitors,
such as CIP2A and SET, leading to the dephosphorylation of downstream targets like the

MY CN oncoprotein, marking it for degradation.[1][9]
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Caption: ATUX-8385 signaling pathway.
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Quantitative Pharmacokinetic Data

The pharmacokinetic properties of ATUX-8385 were evaluated in mice following intravenous
(IV) and oral (PO) administration.[1][10] In vitro metabolism was also assessed.[1][10] All
quantitative data are summarized below.

Table 1: In Vivo Pharmacokinetic Parameters of ATUX-8385 in Mice[1][10]

Parameter 1 mgl/kg Intravenous (IV) 30 mglkg Oral (PO)
tv2 (hr) 2.9 6.7

Tmax (hr) 0.05 4.0

Cmax (ng/mL) 511 1480

Co (ng/mL) 599

AUClast (hr*ng/mL) 711 14600

Vss (L/kg) 2.1

CL (L/hr/kg) 1.4

F (%) - 66

Abbreviations: t%2 (Half-life), Tmax (Time to maximum concentration), Cmax (Maximum
concentration), Co (Concentration at time zero), AUClast (Area under the curve to last
measurable concentration), Vss (Steady-state volume of distribution), CL (Clearance), F
(Bioavailability).

Table 2: In Vitro Metabolism of ATUX-8385[1][10]

System Parameter Value
Mouse Liver Microsomes t%2 (min) 13.9
Human Liver Microsomes t¥2 (min) 24.1

Experimental Protocols
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The following protocols describe the methodologies used to obtain the pharmacokinetic data
for ATUX-8385.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for evaluating the pharmacokinetic profile of ATUX-8385 in
a murine model.[1][5][10]

e Animal Model: Male mice were used for the study.[5]
e Compound Formulation & Administration:

o Intravenous (IV): ATUX-8385 was formulated in an appropriate vehicle and administered
as a single bolus dose of 1 mg/kg.[1][5][10]

o Oral (PO): ATUX-8385 was formulated for oral gavage and administered as a single dose
of 30 mg/kg.[1][5][10]

e Sample Collection:

[¢]

Blood samples were collected into tubes containing an appropriate anticoagulant at
specified time points post-administration.

[¢]

IV time points: 0.05, 0.167, 0.5, 1, 2, 4, 8, and 24 hours.[5]

[e]

PO time points: 0.167, 0.5, 1, 2, 4, 6, 8, and 24 hours.[5]

[e]

Plasma was separated by centrifugation and stored at -70°C until analysis.[5]
o Sample Processing & Bioanalysis:
o Plasma samples were processed via protein precipitation using acetonitrile.[1][5][10]

o The concentration of ATUX-8385 in the processed samples was determined using a
validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][5]
[10]

o Data Analysis:
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o Pharmacokinetic parameters were calculated from the plasma concentration-time data
using non-compartmental analysis.
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Caption: Workflow for in vivo pharmacokinetic analysis.

Protocol 2: Microsomal Stability Assay

This protocol is used to assess the metabolic stability of ATUX-8385 in liver microsomes,

providing an indication of its potential for hepatic clearance.[3]
o Materials:

o ATUX-8385 stock solution (e.g., 100 uM in DMSO).[3]

o Pooled liver microsomes (mouse or human).

o NADPH regenerating system.

o Phosphate buffer.
» Procedure:

o Pre-incubate liver microsomes in phosphate buffer at 37°C.
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o Initiate the metabolic reaction by adding ATUX-8385 (final concentration typically 1 uM)
and the NADPH regenerating system.

o Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60

minutes).

o The reaction in each aliquot is immediately stopped by adding a quenching solution (e.g.,
cold acetonitrile).

e Analysis:

o Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the

remaining concentration of ATUX-8385.
» Data Calculation:

o The half-life (t¥2) is calculated from the slope of the natural log of the remaining parent
compound versus time.

Summary and Conclusion

The preclinical data indicate that ATUX-8385 possesses favorable pharmacokinetic properties.
It demonstrates good oral bioavailability (66%) in mice, with sustained plasma concentrations
following oral administration.[1][10] The compound shows moderate metabolic stability in both
mouse and human liver microsomes, suggesting it may not be subject to rapid first-pass
metabolism.[1][10] These characteristics, combined with its potent on-target activity, support
the continued investigation of ATUX-8385 as a potential therapeutic agent for cancers driven
by PP2A dysregulation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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